Iron monohydroxide

Description

Properties

CAS No. |

12315-09-2 |

|---|---|

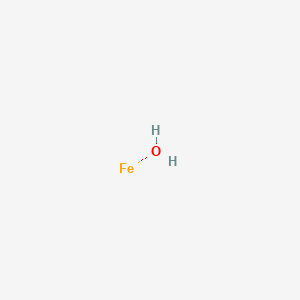

Molecular Formula |

FeH2O |

Molecular Weight |

73.86 g/mol |

IUPAC Name |

iron;hydrate |

InChI |

InChI=1S/Fe.H2O/h;1H2 |

InChI Key |

WKPSFPXMYGFAQW-UHFFFAOYSA-N |

Canonical SMILES |

O.[Fe] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Iron Monohydroxide Species

Electronic Structure and Bonding Analyses of FeOH Radicals

Computational studies have been instrumental in defining the electronic ground state and bonding characteristics of the FeOH radical. Advanced ab initio methods, such as the all-electron multireference averaged coupled-pair functional (ACPF) method combined with the scalar-relativistic Douglas–Kroll–Heβ (DKH) Hamiltonian, have been employed to achieve high accuracy. researchgate.net

These calculations reveal that the FeOH radical possesses a linear geometry in its most stable configuration, which is the ⁶Δ ground state. researchgate.net To accurately predict this ground state, the inclusion of relativistic effects in the calculations is crucial. researchgate.net Furthermore, the correlation of inner-shell electrons, particularly the 3s and 3p orbitals of iron, significantly influences the Fe-O bond length. Freezing these orbitals at the ACPF level can lead to an underestimation of the bond distance by at least 0.02 Å. researchgate.net

Molecular orbital analysis indicates a significant reduction of two Fe-O bonding electrons when transitioning from a terminal oxo (Fe=O) ligand to a hydroxo (Fe-OH) ligand in related iron(III) complexes. nih.gov This change in electron density is a key factor in the differing reactivity of these species.

| Property | Value | Method |

|---|---|---|

| Geometry | Linear | ACPF/DKH |

| Ground State | ⁶Δ | ACPF/DKH |

| Fe-O Bond Length (RFe–O) | 1.7501 Å | ACPF/DKH |

| O-H Bond Length (RO–H) | 0.9444 Å | ACPF/DKH |

| Ionization Energy (IE) | 7.43 eV | ACPF/DKH |

| Fe-OH Dissociation Energy (D₀) | 3.61 eV | ACPF/DKH |

Quantum Chemical Modeling of Hydrolyzed Iron Cations (e.g., Fe(OH)²⁺)

The hydrolysis of aqueous ferric ions (Fe³⁺) is a fundamental process in environmental and biological chemistry, leading to the formation of various hydrolyzed species, including the iron monohydroxide cation, [Fe(OH)(H₂O)₅]²⁺. Quantum chemical modeling, particularly using density functional theory (DFT) combined with dielectric continuum models for solvation, has provided significant insights into the thermodynamics of this process. researchgate.net

Theoretical calculations have successfully estimated the absolute free energy of the aqueous ferric ion, with results (-1020 kcal/mol) closely matching experimental values (-1037 to -1019 kcal/mol). researchgate.net The predicted free energy change for the first hydrolysis reaction, which forms Fe(OH)²⁺, is also in good agreement with experimental data (a predicted value of 2 kcal/mol compared to the experimental 3 kcal/mol). researchgate.net

Studies have shown that among the initial hydrolysis products of Fe(III), the hydrated form of Fe(OH)²⁺ is the most stable species. researchgate.net These computational models are crucial for understanding the speciation of iron in aqueous solutions and the subsequent formation of more complex iron oxyhydroxide clusters. researchgate.nete3s-conferences.org

| Thermodynamic Quantity | Predicted Value (kcal/mol) | Experimental Value (kcal/mol) |

|---|---|---|

| ΔG of First Hydrolysis | 2 | 3 |

Density Functional Theory (DFT) Applications to Iron Oxyhydroxide Clusters and Surfaces

Density Functional Theory (DFT) has become a widely used tool for investigating the properties of iron oxyhydroxide clusters and surfaces due to its balance of computational cost and accuracy. nih.govresearchgate.netacs.org These calculations provide atomic-level details of structures, energies, and electronic properties that are often difficult to obtain experimentally.

DFT studies have been employed to systematically investigate the formation of Fe(III) oxyhydroxides, starting from a single hydrated Fe(III) ion and progressively modeling the formation of larger clusters. nih.govacs.org These studies calculate the structures, formation enthalpies, and free energies of dimers, trimers, and larger multinuclear clusters in both the gaseous phase and in aqueous media, often using a self-consistent reaction field method to account for solvation. nih.govacs.org The insights gained from these cluster models are crucial for understanding the initial stages of mineralization and the formation of phases like ferrihydrite. nih.gov

DFT calculations are particularly powerful for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction intermediates and the calculation of activation energies for transition states. researchgate.netpsu.edu For instance, the reaction of a free iron atom with a water molecule in the ground quintet electronic state has been shown to proceed through the formation of a weakly bound Fe-OH₂ complex. researchgate.net This complex can then isomerize to HFeOH, but this step involves overcoming a significant energy barrier of 15-33 kcal/mol. researchgate.net

In acidic environments, the reaction pathway is altered. Iron atoms can readily react with protons to form FeH⁺. The subsequent reaction of FeH⁺ with water to produce FeOH⁺ and H₂ is exothermic and proceeds without an activation barrier. researchgate.net This highlights the crucial role of the chemical environment in dictating the reaction mechanism and energetics.

| Reaction Step | Activation Energy (kcal/mol) | Method |

|---|---|---|

| Fe-OH₂ → HFeOH | 15-33 | B3LYP, CCSD(T) |

| q-FeH⁺ + H₂O → q-FeOH⁺ + H₂ | No barrier | B3LYP, CCSD(T) |

Iron-containing species are known for their complex electronic structures, with multiple possible spin states that are often close in energy. This can lead to spin crossover phenomena, where the spin state of the iron center changes in response to external stimuli like temperature or pressure. researchgate.netnih.gov DFT calculations are essential for determining the ground spin state and the relative energies of other spin states.

For FeOH and related species, the high-spin state is generally found to be the ground state. researchgate.netchemrxiv.org Theoretical studies often involve calculating the energies of different possible spin states to confirm the ground state configuration. hu-berlin.de The spin state has a significant impact on the geometry and reactivity of the molecule. For example, in octahedral iron(II) compounds, a transition from a high-spin to a low-spin state leads to a shortening of the metal-ligand bond lengths due to the depopulation of antibonding eg* orbitals. researchgate.netnih.gov

Computational analyses have also been used to investigate spin state preferences in more complex iron(III) systems, confirming the energetic favorability of specific spin states and attributing phenomena like thermal spin crossover to factors such as crystal packing perturbations. qub.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior and Solvation

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. acs.orgmdpi.com Classical MD simulations have been used to investigate the nucleation of iron hydroxide (B78521)/oxyhydroxide nanoparticles in aqueous solutions. These simulations can model the formation of iron-hydroxyl molecular clusters from the aggregation of monomers, dimers, and other oligomers. acs.org

These simulations provide insights into the structure of the hydration shells around iron cations. For instance, MD simulations of ferric ions in aqueous solution show an average Fe-O distance of around 2.20 Å in the first hydration shell. acs.org This is in reasonable agreement with experimental values, which typically fall in the range of 1.94–2.08 Å. acs.org

Ab initio MD simulations, which use quantum mechanical calculations to determine the forces between atoms at each time step, offer a more accurate description of the electronic polarization and charge transfer effects that are important at water-metal interfaces. However, these simulations are computationally more demanding. nih.gov

Formation Mechanisms and Generation Pathways of Iron Monohydroxide

Aqueous Phase Hydrolysis and Oligomerization Processes

In aqueous environments, the formation of iron monohydroxide is primarily initiated by the hydrolysis of ferric iron (Fe³⁺). At a pH lower than 2, the dominant iron species is the hydrated Fe(H₂O)₆³⁺ ion. As the pH increases, this complex undergoes deprotonation to form the this compound cation, [Fe(OH)(H₂O)₅]²⁺. researchgate.net This initial hydrolysis step is a rapid equilibrium reaction.

Further increases in pH or the concentration of iron can lead to oligomerization, where multiple iron centers link together through hydroxyl or oxo bridges. This process can be initiated by the addition of a base like NaOH to a solution of Fe³⁺ salts, leading to the formation of iron-oxo oligomers. rsc.org These oligomers are precursors to the formation of larger iron oxyhydroxide particles such as ferrihydrite. researchgate.net The transition from monomeric to oligomeric species can be observed through changes in pH and spectroscopic methods like Raman spectroscopy, which detects the formation of Fe-O-Fe bonds. rsc.org The process of iron-induced oligomerization is also relevant in biological systems, where proteins like frataxin can form oligomeric species in the presence of iron. nih.gov

The following table summarizes the key reactions in the aqueous phase hydrolysis and oligomerization of iron:

| Reaction Number | Reaction | Description |

| 1 | Fe(H₂O)₆³⁺ ⇌ [Fe(OH)(H₂O)₅]²⁺ + H⁺ | Initial hydrolysis of hydrated ferric iron to form the this compound cation. researchgate.net |

| 2 | n[Fe(OH)(H₂O)₅]²⁺ → [FeₙOₓHᵧ] oligomers + H₂O | Oligomerization of this compound cations to form iron-oxo oligomers. rsc.org |

Redox Transformations Involving Iron(II) and Iron(III) Species

Redox reactions involving the interconversion of ferrous (Fe²⁺) and ferric (Fe³⁺) iron are significant pathways for the formation and consumption of this compound. The oxidation of Fe²⁺ can lead to the formation of Fe³⁺ species, which then undergo hydrolysis to form FeOH²⁺. medcraveonline.com This oxidation can be initiated by various oxidants, including dissolved oxygen and reactive oxygen species (ROS). iastate.eduresearchgate.net

The Fenton reaction, which involves the reaction of Fe²⁺ with hydrogen peroxide (H₂O₂), is a well-known source of hydroxyl radicals (•OH) and can also lead to the formation of iron(III) species that subsequently hydrolyze. nih.govnih.gov Some studies propose the formation of an intermediate ferryl ion (FeO²⁺), which can then be protonated to form FeOH³⁺. medcraveonline.com The cycling between Fe(II) and Fe(III) is crucial in many environmental systems and can be influenced by the presence of organic matter, which can complex with iron and affect its redox potential. escholarship.org

Conversely, the reduction of Fe³⁺ to Fe²⁺ can also occur, particularly in the presence of reducing agents or through microbial activity. mdpi.com For instance, some bacteria can reduce Fe³⁺ in minerals, releasing Fe²⁺ into the environment. mdpi.com

The table below outlines key redox transformations involving iron species:

| Reaction Number | Reaction | Description |

| 3 | Fe²⁺ + O₂ → Fe³⁺ + O₂⁻ | Oxidation of ferrous iron by dissolved oxygen. iastate.edu |

| 4 | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Fenton reaction producing hydroxyl radicals and ferric iron. nih.gov |

| 5 | Fe³⁺ + e⁻ → Fe²⁺ | Reduction of ferric iron to ferrous iron. mdpi.com |

Photochemical and Radiolytic Generation of FeOH

Photochemical processes, driven by sunlight, can be a significant source of this compound in surface waters and atmospheric aerosols. The photolysis of the Fe(OH)²⁺ complex upon absorbing light leads to the formation of a hydroxyl radical (•OH). rsc.orgresearchgate.net This process is a key source of oxidants in the environment. caltech.edu

The photolysis of other iron(III) complexes, such as iron(III) oxalate, can also lead to the formation of Fe(II) and radical species, which can then participate in further reactions to generate FeOH. caltech.edu On the surface of iron-containing minerals like goethite, photochemical reactions can occur. Surface hydroxyl groups on goethite, particularly the terminating hydroxyl groups (≡FeOH), can form Fe(III)-hydroxyl complexes that, upon photoexcitation, lead to the production of aqueous Fe²⁺ and •OH. nih.gov Radiolysis, the process of chemical decomposition by ionizing radiation, can also generate FeOH, although this is less common in natural environments compared to photochemical generation.

Key photochemical reactions leading to FeOH generation are summarized below:

| Reaction Number | Reaction | Description |

| 6 | Fe(OH)²⁺ + hν → Fe²⁺ + •OH | Photolysis of the this compound complex to produce ferrous iron and a hydroxyl radical. rsc.orgresearchgate.net |

| 7 | Fe(III)-hydroxyl complex (on goethite) + hν → Fe²⁺(aq) + •OH | Photochemical reaction on the surface of goethite leading to the formation of aqueous ferrous iron and a hydroxyl radical. nih.gov |

Gas-Phase Reactions and Spectroscopic Precursors

This compound has been identified as a molecule of interest in astrophysical environments, such as the interstellar medium (ISM) and the winds of AGB stars. researchgate.netaip.org While direct detection has been challenging, its presence is inferred from spectroscopic studies and chemical modeling. researchgate.net In the gas phase, FeOH can be formed through reactions of iron atoms or ions with hydroxyl-containing species. For instance, the reaction of Fe⁺ with H₂O can lead to the formation of FeOH⁺. hokudai.ac.jp

Spectroscopic studies of molecules like FeO have provided insights into the potential chemistry of iron-containing species in space. arxiv.org The detection of FeO in the ISM suggests that related molecules like FeOH could also be present. arxiv.org Laboratory experiments and theoretical calculations are ongoing to better understand the formation pathways and spectroscopic signatures of FeOH in the gas phase. aip.orghokudai.ac.jp

Biogeochemical and Mineralogical Formation Pathways

In terrestrial and aquatic environments, microorganisms play a vital role in the iron cycle and the formation of iron minerals. wikipedia.org Iron-oxidizing bacteria can accelerate the oxidation of Fe²⁺ to Fe³⁺, which then hydrolyzes to form iron oxyhydroxides. mdpi.comnih.gov This process is a key step in the formation of various iron minerals, including goethite and hematite (B75146). researchgate.net Some bacteria can also directly produce extracellular polymeric substances (EPS) that create microenvironments conducive to mineral formation. mdpi.com

The dissolution and transformation of iron-containing minerals are also important pathways. For example, the alteration of siderite (FeCO₃) can lead to the formation of goethite (α-FeOOH), a process that can be influenced by the presence of humic acids. researchgate.net Under certain conditions, such as in alkaline environments, iron(II) hydroxide (B78521) [Fe(OH)₂] can transform into magnetite (Fe₃O₄) through the Schikorr reaction. wikipedia.orgschweizerbart.degeoscienceworld.org This reaction involves the oxidation of Fe(II) to Fe(III). wikipedia.org The formation of different iron minerals is highly dependent on environmental factors such as pH, redox potential (Eh), and the presence of other chemical species. geoscienceworld.orgnih.gov

The table below highlights some key biogeochemical and mineralogical formation pathways:

| Reaction Number | Reaction | Description |

| 8 | Fe²⁺ + ¼O₂ + H⁺ → Fe³⁺ + ½H₂O (catalyzed by iron-oxidizing bacteria) | Microbial oxidation of ferrous iron. nih.gov |

| 9 | 3Fe(OH)₂ → Fe₃O₄ + H₂ + 2H₂O | Schikorr reaction for the transformation of iron(II) hydroxide to magnetite. wikipedia.orgwikipedia.org |

| 10 | FeCO₃ → α-FeOOH | Transformation of siderite to goethite, potentially influenced by humic acids. researchgate.net |

Spectroscopic Characterization and Detection of Iron Monohydroxide Species

Advanced Spectroscopic Techniques for Transient Intermediates

The fleeting existence of iron monohydroxide as an intermediate species requires specialized spectroscopic techniques capable of capturing its properties on very short timescales.

Time-resolved spectroscopy is a powerful tool for studying the kinetics and mechanisms of reactions involving transient species like this compound. wikipedia.org By using pulsed lasers, it is possible to monitor dynamic processes on timescales ranging from femtoseconds to seconds. wikipedia.org In the context of iron chemistry, techniques like time-resolved UV/Vis absorption spectroscopy can track changes in the electronic environment of the iron center during the formation and decay of FeOH. For instance, studies on the early stages of iron(III) oxyhydroxide formation from iron(III) nitrate solutions have utilized such methods to follow the polymerization kinetics. acs.org

Transient absorption spectroscopy, a key time-resolved technique, involves exciting a sample with a "pump" pulse and then monitoring the changes in absorbance with a delayed "probe" pulse. wikipedia.org This allows for the observation of excited state dynamics and the identification of short-lived intermediates. While direct spectral data for FeOH is often embedded within complex reaction sequences, these techniques are crucial for elucidating the reaction pathways where it plays a role.

| Technique | Timescale | Information Obtained |

| Time-Resolved UV/Vis | Femtoseconds to seconds | Electronic transitions, reaction kinetics |

| Time-Resolved Raman | Picoseconds to seconds | Vibrational modes of intermediates |

| Time-Resolved FTIR | Microseconds to seconds | Changes in functional groups |

Table 1: Overview of Time-Resolved Spectroscopic Techniques for Transient Species.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons. nih.gov This makes it particularly well-suited for studying iron species, including potential radical forms of this compound or its complexes. nih.govresearchgate.net EPR spectroscopy provides detailed information about the electronic environment of the paramagnetic center, including the oxidation state and coordination geometry of the iron ion. nih.govresearchgate.net

The resulting EPR spectrum can reveal parameters such as the g-factor and hyperfine couplings, which are fingerprints of the specific iron species present. researchgate.net For instance, different g-values can help distinguish between high-spin and low-spin iron centers. researchgate.net While EPR has been extensively applied to various iron-containing proteins and nanoparticles, its application to directly characterize the transient FeOH radical requires specialized rapid-mixing or freeze-quench techniques to trap the intermediate for measurement. nih.govresearchgate.net

| Parameter | Information Derived |

| g-factor | Electronic structure, oxidation state, and coordination of the iron center. |

| Hyperfine Splitting | Interaction of the unpaired electron with magnetic nuclei, providing information about ligand binding. |

| Linewidth | Relaxation processes and interactions with the environment. |

Table 2: Key Parameters Obtained from EPR Spectroscopy of Iron Species.

Mössbauer spectroscopy is an exceptionally precise technique for probing the chemical environment of iron nuclei, particularly the ⁵⁷Fe isotope. wikipedia.org It is highly sensitive to the oxidation state, spin state, and coordination geometry of iron atoms. carleton.edu This technique involves the resonant absorption of gamma rays by atomic nuclei and provides key parameters such as the isomer shift (δ) and quadrupole splitting (ΔEQ). wikipedia.org

The isomer shift is dependent on the electron density at the nucleus and is therefore a reliable indicator of the iron's oxidation state (e.g., Fe²⁺ vs. Fe³⁺). carleton.edu Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient, providing insights into the symmetry of the iron's coordination environment. carleton.edu For example, Mössbauer spectra of β-FeO(OH) (akaganéite) have been resolved into two distinct quadrupole-split doublets, corresponding to Fe³⁺ in different local environments within the crystal lattice. rsc.org At low temperatures, magnetic ordering can lead to hyperfine splitting, which provides information about the magnetic properties of the iron species. carleton.edunih.gov

| Parameter | Typical Value Range for Fe³⁺ (mm/s) | Information Provided |

| Isomer Shift (δ) | 0.2 - 0.5 (relative to α-Fe) | Oxidation state of iron. |

| Quadrupole Splitting (ΔEQ) | 0.4 - 1.5 | Symmetry of the local environment around the iron nucleus. |

Table 3: Typical Mössbauer Parameters for High-Spin Fe³⁺ in Oxides/Hydroxides.

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) for Structural Insights

X-ray based techniques are indispensable for determining the atomic-level structure of materials. X-ray Absorption Spectroscopy (XAS) provides information about the local coordination environment and oxidation state of a specific element, while X-ray Diffraction (XRD) reveals the long-range crystalline order. unt.edu

XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). orientjchem.org XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom. youtube.com The position of the absorption edge, for instance, shifts to higher energies with increasing oxidation state. orientjchem.org EXAFS provides information about the number, type, and distance of neighboring atoms, allowing for the determination of bond lengths and coordination numbers. orientjchem.org

XRD, on the other hand, is used to identify crystalline phases by analyzing the diffraction pattern produced when X-rays interact with a material. unt.edu While highly ordered crystalline forms of iron hydroxides can be readily characterized by XRD, transient or amorphous species like FeOH would not produce sharp diffraction peaks. nih.gov

| Technique | Information Obtained |

| XANES | Oxidation state, coordination geometry. |

| EXAFS | Bond distances, coordination numbers, types of neighboring atoms. |

| XRD | Crystalline structure, phase identification. |

Table 4: Structural Information from X-ray Techniques.

Electron Energy Loss Spectroscopy (EELS) for Local Electronic Structure

Electron Energy Loss Spectroscopy (EELS) is a technique often integrated into a transmission electron microscope (TEM) that analyzes the energy loss of electrons as they pass through a thin sample. eels.info This energy loss is characteristic of the elemental composition and electronic structure of the material at a very high spatial resolution. thermofisher.com

The EELS spectrum contains distinct features, including the zero-loss peak, low-loss region (plasmon excitations), and core-loss region. eels.info The core-loss region exhibits ionization edges corresponding to the energy required to excite a core-level electron to an unoccupied state. The fine structure of these edges, known as the Energy Loss Near-Edge Structure (ELNES), provides information analogous to XANES about the oxidation state, coordination, and bonding of the element of interest. aps.org For iron oxides and hydroxides, the Fe L₂,₃ edges and the O K-edge are particularly informative for determining the iron valence and the nature of the oxygen bonding (e.g., in oxides versus hydroxides). aps.orgresearchgate.net

| Spectral Feature | Information Provided |

| Fe L₂,₃ Edge | Iron oxidation state (Fe²⁺/Fe³⁺ ratio), spin state. |

| O K-Edge | Local bonding environment of oxygen, can distinguish between oxides and hydroxides. aps.org |

| Low-Loss Region | Band structure and dielectric properties. |

Table 5: Probing Local Electronic Structure with EELS.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of atoms and the bonds connecting them, providing a "molecular fingerprint" that can be used for identification and structural analysis.

For iron hydroxides, vibrational spectroscopy is particularly sensitive to the presence of hydroxyl (OH) groups and Fe-O bonds. The stretching and bending vibrations of OH groups typically appear at characteristic frequencies in the IR and Raman spectra. For example, in a study of Fe(OH)₂, the A₂u (IR-active) and A₁g (Raman-active) OH stretching modes were observed, and their frequencies were found to shift with pressure. semanticscholar.org Similarly, Fe-O stretching and bending vibrations are found in the low-frequency region of the spectra and are characteristic of the specific iron oxide or hydroxide (B78521) phase. researchgate.netchemmethod.com These techniques can distinguish between different polymorphs and provide insights into hydrogen bonding within the structure. semanticscholar.orgnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretching | 3000 - 3600 |

| O-H Bending | 700 - 1200 |

| Fe-O Stretching | 400 - 700 |

| Fe-O Bending | < 400 |

Table 6: Characteristic Vibrational Modes for Iron Hydroxides.

Mass Spectrometry for Identification of Reaction Products

Mass spectrometry serves as a powerful analytical tool for the identification of reaction products and the elucidation of reaction mechanisms involving this compound (FeOH) and its corresponding cation (FeOH⁺). This technique separates ions based on their mass-to-charge ratio (m/z), providing direct evidence for the formation of specific products in gas-phase reactions. Advanced mass spectrometry methods, such as Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry and guided-ion beam tandem mass spectrometry (GIBMS), have been instrumental in studying the reactivity of iron-containing species.

Research into the gas-phase reactions of the iron(II)-oxo cation (FeO⁺) with small molecules like dihydrogen (H₂) and methane (CH₄) has provided significant insights into the formation of this compound cations. These studies, employing techniques like FT-ICR-MS, GIB-MS, and selected-ion flow tube (SIFT) mass spectrometry, have demonstrated that FeO⁺ can abstract a hydrogen atom to form FeOH⁺.

In one key area of investigation, the reaction of FeO⁺ with methane has been shown to yield two primary product channels, leading to the formation of either the methyl radical (CH₃•) and the this compound cation (FeOH⁺), or the iron cation (Fe⁺) and methanol (CH₃OH). The branching ratios for these products are dependent on the reaction conditions.

A notable study utilizing a guided-ion beam tandem mass spectrometer investigated the reaction of FeO⁺ with deuterium (D₂), an isotope of hydrogen. The experiment identified three primary ionic products, demonstrating the utility of mass spectrometry in distinguishing between different reaction pathways. The observed products were the iron cation (Fe⁺), the iron deuteride cation (FeD⁺), and the iron deuteroxide cation (FeOD⁺), which is the deuterated analogue of the this compound cation. researchgate.net The formation of FeOD⁺ provides direct mass spectrometric evidence for the hydrogen abstraction mechanism.

The table below summarizes the key ionic products identified by mass spectrometry in the gas-phase reaction between the iron(II)-oxo cation and deuterium. The mass-to-charge ratio for the most abundant isotope of iron (⁵⁶Fe) is used for calculation.

Interactive Data Table: Ionic Products from the Reaction of FeO⁺ with D₂

| Product Ion | Chemical Formula | Mass-to-Charge Ratio (m/z) for ⁵⁶Fe |

| Iron Cation | Fe⁺ | 56 |

| Iron Deuteride Cation | FeD⁺ | 58 |

| Iron Deuteroxide Cation | FeOD⁺ | 74 |

The identification of these products is crucial for understanding the fundamental chemical kinetics and thermodynamics of reactions involving iron hydroxides. The data obtained from mass spectrometry experiments, such as reaction cross-sections and product branching ratios, provide valuable benchmarks for theoretical calculations and help to build a comprehensive picture of the potential energy surfaces of these important chemical systems.

Reactivity and Mechanistic Roles of Iron Monohydroxide

Redox Chemistry and Electron Transfer Processes

Iron monohydroxide, FeOH⁺, plays a significant role in redox chemistry, participating in electron transfer processes that are fundamental to various environmental and technological systems. The redox potential of the Fe³⁺/Fe²⁺ couple is significantly influenced by hydrolysis, and the formation of FeOH⁺ is a key step in the oxidation of aqueous Fe(II). The oxidation of Fe²⁺ is well-described in terms of both Fe²⁺ and FeOH⁺ species. acs.org In natural waters at neutral pH, the redox potential for the conversion of FeOH⁺ from Fe²⁺ and water is a critical parameter. awi.de

The standard reduction potential for the reaction Fe₂O₃ + 4H⁺ + 2e⁻ → 2FeOH⁺ + H₂O is given as 0.16 V. scribd.comnsysu.edu.tw The reactivity of iron species in redox reactions is often dictated by their coordination environment. Theoretical studies using density functional theory have explored the reaction mechanisms of iron atoms with water and oxygen. researchgate.net In an acidic environment, iron atoms can react with H⁺ to form FeH⁺, which then readily reacts with water to produce FeOH⁺ and molecular hydrogen. researchgate.net This reaction, q-FeH⁺ + H₂O → q-FeOH⁺ + H₂, is exothermic and proceeds without a significant activation barrier. researchgate.net

The following table summarizes selected standard redox potentials involving iron species, highlighting the role of pH and hydrolysis.

Interactive Data Table: Standard Redox Potentials of Selected Iron Reactions

| Reaction | Standard Potential (V) | Reference |

| Fe₂O₃ + 4H⁺ + 2e⁻ → 2FeOH⁺ + H₂O | 0.16 | scribd.comnsysu.edu.tw |

| Fe³⁺ + e⁻ → Fe²⁺ | 0.771 | |

| FeO₄²⁻ + 8H⁺ + 3e⁻ → Fe³⁺ + 4H₂O | 2.20 | nsysu.edu.tw |

| [Fe(CN)₆]³⁻ + e⁻ → [Fe(CN)₆]⁴⁻ | 0.358 | nsysu.edu.tw |

Role in Homogeneous and Heterogeneous Catalysis

This compound is an important species in both homogeneous and heterogeneous catalysis, particularly in advanced oxidation processes (AOPs) designed for water treatment. mdpi.commdpi.comkirj.ee Its catalytic activity stems from its ability to participate in redox cycling between Fe(II) and Fe(III) states.

In homogeneous catalysis, FeOH⁺ can be a key reactive species. For instance, in flames, the catalysis of radical recombination by iron is explained by a gas-phase reaction cycle involving FeOH. aip.org In aqueous systems, the catalytic activity of iron ions is often pH-dependent, with FeOH⁺ being a significant species in certain pH ranges.

Heterogeneous catalysis involving iron oxides often proceeds through surface-bound species, including surface hydroxyl groups that can be represented as ≡FeOH. researchgate.net These surface sites are crucial for the adsorption of reactants and the facilitation of catalytic reactions. The efficiency of heterogeneous Fenton-like processes, which utilize solid iron-based catalysts, is strongly dependent on factors like particle size, surface area, and pH, all of which influence the nature and reactivity of surface iron species. geoscienceworld.org

Fenton-like and Photo-Fenton Processes

This compound is a key intermediate in Fenton and photo-Fenton processes, which are advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) for the degradation of organic pollutants. mdpi.comresearchgate.netacs.org The classical Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). wikipedia.org However, the reactivity and speciation of iron are highly dependent on pH.

Heterogeneous photo-Fenton processes using iron oxide-based catalysts are also of significant interest. mdpi.com The catalytic performance of these materials is linked to the properties of the iron species at the catalyst surface. mdpi.com For example, zerovalent iron nanoparticles have been used in heterogeneous photo-Fenton processes for the degradation of toluene, where the oxidation of Fe⁰ leads to the formation of Fe²⁺ and subsequent Fenton chemistry. conicet.gov.ar

Oxygen Reduction Reaction (ORR) Mechanisms

This compound is a critical intermediate in the oxygen reduction reaction (ORR), a key process in fuel cells and other electrochemical energy conversion technologies. The ORR can proceed through different pathways, and the formation of *FeOH (where * denotes a surface active site) is often a central step. rsc.org

Density functional theory (DFT) calculations have been used to probe the mechanisms of the ORR on iron-nitrogen-carbon (FeNC) catalysts. rsc.org These studies suggest that *FeOH is a key intermediate that can influence both the desired 4-electron reduction of O₂ to H₂O and potential catalyst degradation pathways. rsc.orgresearchgate.net The binding energy of *OH to the iron center is a crucial descriptor for the ORR activity. acs.org

The ORR mechanism can be simplified as a series of proton-coupled electron transfer steps. One proposed pathway involves the following steps:

*Fe + O₂ + H⁺ + e⁻ → *FeOOH

*FeOOH + H⁺ + e⁻ → *FeO + H₂O

*FeO + H⁺ + e⁻ → *FeOH

*FeOH + H⁺ + e⁻ → *Fe + H₂O rsc.org

In this sequence, the formation and subsequent reduction of *FeOH is essential for completing the catalytic cycle. The overpotential required for the ORR is related to the free energies of these intermediate steps. uts.edu.au Theoretical studies have shown that optimizing the distance between dual single-atom iron sites can promote a direct O-O bond cleavage mechanism, leading to a more efficient ORR. uts.edu.au

Ligand Exchange and Complexation Dynamics

The reactivity of this compound is significantly influenced by ligand exchange and complexation reactions. In aqueous solutions, Fe(III) ions are coordinated by water molecules, which can be substituted by other ligands. The formation of the monohydroxo complex, [Fe(OH)(H₂O)₅]²⁺, is a primary step in the hydrolysis of Fe(III).

The kinetics of ligand substitution on iron complexes are crucial for understanding their behavior in various systems. Studies on the ligand substitution reactions of the iron(III) hydroxo dimer, [Fe₂(μ-OH)₂(H₂O)₈]⁴⁺, with various inorganic ligands have shown that the reactions proceed through the formation of intermediate complexes where the ligand is initially coordinated to only one iron center. nih.gov This is followed by a step where the ligand bridges the two metal ions, displacing a hydroxide (B78521) group. nih.gov

Mechanochemical milling has been demonstrated as a method for one-step ligand exchange on superparamagnetic iron oxide nanoparticles, converting them from hydrophobic to hydrophilic. rsc.org This highlights the dynamic nature of ligand binding to iron centers. The stability of metal-amino acid complexes in water, which is relevant to biological systems, is also governed by water-ligand exchange reactions. researchgate.net The kinetics of ligand exchange on iron oxide nanoparticles have been studied, showing complete exchange over several hours. researchgate.net

The complexation of iron with organic ligands is particularly important in natural waters, where it can control the solubility and bioavailability of iron. frontiersin.org More than 99.9% of dissolved iron in marine systems is associated with organic complexing ligands. frontiersin.org

Surface Adsorption and Interface Reactions on Mineral Substrates

The adsorption of this compound species onto mineral surfaces and the subsequent interfacial reactions are critical processes in geochemistry and environmental science. The surfaces of iron oxyhydroxide minerals, such as goethite and ferrihydrite, are populated with hydroxyl groups (≡FeOH) that act as reactive sites. diva-portal.org These surface hydroxyls can be singly (≡FeOH), doubly (≡Fe₂OH), or triply (≡Fe₃OH) coordinated to the underlying iron atoms. diva-portal.org

The protonation and deprotonation of these surface groups (e.g., ≡FeOH + H⁺ ⇌ ≡FeOH₂⁺ and ≡FeOH ⇌ ≡FeO⁻ + H⁺) create a surface charge that is pH-dependent. acs.org This surface charge governs the adsorption of ions and other charged species from solution. Surface complexation models (SCMs) are used to describe these adsorption processes by defining specific reactions between dissolved species and surface functional groups. geoscienceworld.org

For example, the adsorption of arsenate and copper onto iron oxide precipitates derived from acid mine drainage has been modeled using SCMs that consider specific surface complexes with ≡FeOH groups. scielo.org.mx The solution pH is a critical factor in these reactions as it controls the surface charge of the mineral and the speciation of the adsorbing ions. researchgate.net The interaction of natural organic matter (NOM) with iron oxide surfaces also involves ligand exchange reactions with surface hydroxyl groups. researchgate.net

The structure of the mineral surface plays a significant role in its reactivity. Different crystal faces of a mineral can exhibit different types and densities of reactive sites. diva-portal.org Spectroscopic techniques, combined with molecular modeling, have been used to identify the specific binding sites for various ligands on iron oxyhydroxide surfaces. geoscienceworld.org

Participation in Biogeochemical Cycling

This compound is a key species in the biogeochemical cycling of iron, which is an essential micronutrient for nearly all living organisms. nih.gov The availability of iron can limit primary productivity in large regions of the ocean. researchgate.net The biogeochemical cycle of iron involves a complex interplay of physical, chemical, and biological processes that control its speciation, transport, and bioavailability. researchgate.net

In aqueous environments, the speciation of dissolved iron is dominated by hydrolysis products, including FeOH²⁺, Fe(OH)₂⁺, and Fe(OH)₃⁰, depending on the pH. researchgate.net In seawater, the main hydrolysis products are Fe(OH)₂⁺ and Fe(OH)₃⁰. researchgate.net The formation of these hydroxo complexes is a critical step in the transformation of dissolved iron and its potential precipitation as iron oxyhydroxides.

The cycling of iron between its reduced Fe(II) and oxidized Fe(III) states is a central feature of its biogeochemistry. This redox cycling can be driven by both abiotic and biotic processes. For instance, the oxidation of Fe(II) in natural waters often proceeds through the formation of FeOH⁺. acs.org In hydrothermal plumes, the speciation of iron is complex and includes various hydroxo complexes. soton.ac.uk

The interaction of iron with organic matter is also a crucial aspect of its biogeochemical cycle. Organic ligands produced by microorganisms can bind to iron, increasing its solubility and influencing its bioavailability. frontiersin.org These ligands play a paramount role in controlling the distribution and reactivity of iron in the oceans. frontiersin.org

The table below lists the chemical compounds mentioned in this article.

Environmental and Geochemical Significance

Iron Cycling in Aquatic and Soil Systems

The cycling of iron in aquatic and soil environments is intrinsically linked to the chemistry of iron hydroxides. Iron can exist in two primary oxidation states: the soluble ferrous form (Fe²⁺) and the largely insoluble ferric form (Fe³⁺) usgs.gov. The transformation between these states is a key driver of iron's mobility and bioavailability.

In anoxic environments, such as saturated soils or the bottom layers of stratified lakes, iron is often present as dissolved Fe²⁺. When these anoxic waters are exposed to oxygen, Fe²⁺ is oxidized to Fe³⁺, leading to the rapid precipitation of ferric hydroxide (B78521), including iron monohydroxide usgs.gov. This process is highly dependent on both pH and the redox potential (Eh) of the environment usgs.gov. Most natural waters have a pH that is not low enough to keep iron hydroxides from forming, and under oxidizing conditions, nearly all iron precipitates as ferric hydroxide usgs.gov.

Conversely, in environments that become anoxic, iron hydroxides can be microbially or chemically reduced, releasing soluble Fe²⁺ back into the system mdpi.comnih.gov. This reductive dissolution is a critical step in the iron cycle, making iron available for uptake by organisms and influencing other biogeochemical cycles. For instance, the oxidation of dissolved ferrous iron by oxygen in soil waters can produce hydroxyl radicals (•OH), which are highly reactive oxidants that can break down dissolved organic carbon mdpi.com.

The presence of organic matter can also influence iron cycling by forming soluble complexes with iron, which can inhibit the precipitation of iron hydroxides and enhance the mobility of iron in the environment usgs.gov. The interplay of these factors—oxidation-reduction, pH, and complexation—governs the dynamic cycling of iron and the central role of this compound within it.

Table 1: Factors Influencing Iron Speciation in Environmental Systems

| Factor | Influence on Iron Speciation | Predominant Iron Form |

|---|---|---|

| High Oxygen (Oxic) | Promotes oxidation of Fe²⁺ to Fe³⁺ | Insoluble Ferric Hydroxides (e.g., FeOOH) |

| Low Oxygen (Anoxic) | Promotes reduction of Fe³⁺ to Fe²⁺ | Soluble Ferrous Iron (Fe²⁺) |

| Low pH (Acidic) | Increases the solubility of both ferrous and ferric iron | Dissolved Fe²⁺ and Fe³⁺ |

| Neutral to High pH | Decreases the solubility of ferric iron, promoting precipitation | Insoluble Ferric Hydroxides (e.g., FeOOH) |

| Presence of Organics | Can form soluble complexes with iron, increasing its mobility | Complexed Iron |

Role in Mineral Formation and Transformation Pathways (e.g., Goethite, Ferrihydrite)

This compound is a key player in the formation and transformation of various iron oxide and oxyhydroxide minerals, which are abundant in soils, sediments, and rock formations. A common pathway begins with the precipitation of poorly crystalline iron hydroxides, such as ferrihydrite. Ferrihydrite is often the initial product of rapid iron oxidation and hydrolysis in geochemical systems researchgate.net. Due to its high surface area and reactivity, ferrihydrite is a metastable phase that tends to transform over time into more stable minerals like goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃) researchgate.netnih.gov.

The transformation pathway of ferrihydrite is heavily influenced by environmental conditions such as pH, temperature, and the presence of other ions.

pH: The formation of goethite is favored in both acidic (pH 2–5) and alkaline (pH 10–14) conditions, while hematite formation is more common at neutral pH values researchgate.net. The transformation to goethite at acidic or alkaline pH often occurs through a dissolution-reprecipitation mechanism researchgate.netnih.gov. At circumneutral pH, where ferrihydrite's solubility is minimal, the transformation is much slower leeds.ac.uk.

Temperature: Higher temperatures generally favor the formation of hematite over goethite researchgate.net.

Aqueous Fe(II): The presence of dissolved ferrous iron (Fe²⁺) can significantly accelerate the transformation of ferrihydrite to more crystalline phases, even at neutral pH leeds.ac.uk. Fe(II) can catalyze the transformation to goethite, with a half-conversion time of just a few hours, compared to many days or months in its absence leeds.ac.uk. This process can involve electron transfer between aqueous Fe(II) and solid-phase Fe(III) in the ferrihydrite nih.gov.

Research has shown that the initial products of iron hydrolysis can be ultrasmall, structurally disordered molecular clusters (~1 nm in size) digitellinc.com. These clusters can then aggregate and transform. For instance, at a pH of 2.5, these clusters may have a goethite-like local structure and evolve into nanocrystalline goethite over time digitellinc.com. The presence of coexisting minerals can also influence these transformations; for example, existing goethite can act as a template, promoting the formation of more goethite from ferrihydrite in the presence of Fe(II) nih.gov.

Table 2: Transformation Pathways of Ferrihydrite

| Condition | Favored Product | Dominant Mechanism |

|---|---|---|

| Acidic (pH 2-5) | Goethite (α-FeOOH) | Dissolution-Reprecipitation researchgate.net |

| Neutral pH (~7) | Hematite (α-Fe₂O₃) (slow) | Dehydration and internal atomic arrangement researchgate.net |

| Neutral pH with Fe(II) | Goethite (α-FeOOH) (rapid) | Fe(II)-catalyzed transformation leeds.ac.uk |

| Alkaline (pH 10-14) | Goethite (α-FeOOH) | Dissolution-Reprecipitation researchgate.net |

| High Temperature | Hematite (α-Fe₂O₃) | Dehydration researchgate.net |

Influence on Contaminant Mobilization and Remediation Processes

The high surface reactivity of this compound and related compounds makes them critical in controlling the fate and transport of various contaminants in the environment. Their ability to adsorb or co-precipitate pollutants is harnessed for water treatment and remediation, but they can also be involved in the mobilization of contaminants under changing environmental conditions.

Remediation: Iron hydroxides are widely used in water treatment to remove a variety of contaminants, including heavy metals like arsenic and phosphates longdom.orgpromindsa.com. Their large surface area provides abundant sites for the adsorption of these pollutants, effectively removing them from the water column promindsa.com. This property is utilized in both engineered systems, such as permeable reactive barriers for groundwater treatment, and in natural attenuation processes mdpi.comornl.gov. Researchers have developed innovative applications, such as immobilizing iron hydroxide nanoparticles on substrates to create coatings that can efficiently remove pollutants like dyes and heavy metals from drinking water thechemicalengineer.com. These coatings have shown high removal efficiency, with over 90% of a dye removed within half an hour in laboratory tests thechemicalengineer.com.

Contaminant Mobilization: While iron hydroxides can sequester contaminants, they can also act as a source of pollution under certain conditions. Contaminants that are adsorbed to iron hydroxide surfaces can be released back into the environment if the geochemical conditions change. A primary mechanism for this is reductive dissolution. In anoxic conditions, the reduction of Fe(III) in iron hydroxides to the more soluble Fe(II) can lead to the dissolution of the mineral and the subsequent release of any associated contaminants nih.gov. This is a significant concern for arsenic contamination in groundwater, where the reductive dissolution of arsenic-bearing iron oxyhydroxides is a major driver of arsenic mobilization nih.gov. The presence of labile organic matter can enhance this process by fueling microbial reduction of iron oxides nih.gov.

Additionally, competitive ion displacement can lead to contaminant mobilization. For example, high concentrations of phosphate (B84403) in water can compete with arsenate for adsorption sites on iron hydroxide surfaces, leading to the release of arsenic nih.gov.

Atmospheric and Extraterrestrial Abundance and Reactivity

While most prominently studied in terrestrial and aquatic systems, the influence of iron hydroxides extends to atmospheric and extraterrestrial contexts.

Atmospheric Significance: Iron-containing mineral dust is a significant component of atmospheric aerosols. The chemical processing of these dust particles in the atmosphere can affect the bioavailability of iron when it is deposited into the oceans, which is a crucial micronutrient for marine phytoplankton. The dissolution of iron from minerals like goethite (a form of this compound) in acidic atmospheric aerosols is an important process nih.gov. Studies have shown that factors such as particle size (nanoscale versus microscale) and the type of acid present (e.g., sulfuric, nitric, hydrochloric) significantly influence the rate of iron dissolution under both light and dark conditions, simulating daytime and nighttime atmospheric chemistry nih.gov. This atmospheric processing can alter the speciation and solubility of iron, thereby impacting marine biogeochemical cycles upon deposition.

Extraterrestrial Abundance: Iron is an abundant element in the solar system and a major constituent of terrestrial planets reddit.com. The reddish color of Mars, for instance, is due to the widespread presence of iron oxides on its surface reddit.com. While the specific mineralogy is complex and includes various iron oxides, the processes that form these minerals likely involve the interaction of iron-bearing materials with water or ice, suggesting that iron hydroxides were or are important precursor or intermediate phases. The study of iron mineralogy on other planets can provide insights into their past environments, including the potential historical presence of liquid water. Astronomers have also observed protoplanetary disks around newly formed stars that are rich in iron dust, indicating the fundamental role of iron in planetary formation reddit.com.

Future Research Directions and Emerging Methodologies

Development of Advanced In Situ Characterization Techniques

A significant frontier in the study of iron monohydroxide lies in the development and application of advanced in situ characterization techniques. qdu.edu.cn4tu.nl These methods are crucial for observing the dynamic processes and transient states of FeOH in its natural environment, overcoming the limitations of ex-situ analyses which can be affected by sample preparation and transfer. qdu.edu.cn

Future work will likely focus on refining and combining various in situ methods to gain a more comprehensive understanding. Techniques such as in-situ X-ray diffraction (XRD), transmission electron microscopy (TEM), Raman spectroscopy, and infrared (IR) spectroscopy are already providing valuable data on the structural and chemical evolution of iron-containing materials during reactions. qdu.edu.cn The pursuit of in-situ scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) will offer even greater insights into surface morphology and elemental composition in real-time. qdu.edu.cn

The goal is to achieve atomic-scale structural and property characterization under realistic and dynamic conditions. 4tu.nl This includes monitoring processes like the formation of FeOH during the reduction of other iron compounds or its interaction with biological molecules. researchgate.net For instance, observing the transformation of iron (III) hydroxide (B78521) under hydrogen reduction reveals the formation of various intermediate phases, including Fe(OH)2. researchgate.net The ability to track these transformations as they happen is essential for a complete mechanistic understanding.

Key Areas for Advancement in In Situ Characterization:

| Technique | Potential Future Application for FeOH Studies |

| In Situ XRD | Real-time monitoring of crystallographic phase changes during synthesis or degradation. qdu.edu.cnmdpi.com |

| In Situ TEM | Direct visualization of nanoparticle formation, aggregation, and morphological changes. qdu.edu.cn |

| In Situ Raman/IR | Tracking vibrational modes to understand bonding and interactions with other molecules. qdu.edu.cn |

| In Situ SEM/XPS | Probing surface transformations and elemental states during electrochemical or catalytic reactions. qdu.edu.cn |

Integration of Multiscale Computational Approaches with Experimental Data

The integration of multiscale computational modeling with experimental data presents a powerful strategy for unraveling the complex behavior of this compound. researchgate.netnih.gov This synergistic approach allows researchers to bridge the gap between atomistic-level understanding and macroscopic observations. nih.govtuhh.de Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide detailed insights into electronic structures, reaction pathways, and thermodynamic properties that are often difficult to access experimentally. nih.govresearchgate.net

Future research will focus on developing more robust and predictive computational frameworks. researchgate.net These models can be used to:

Predict Material Properties: Accurately forecast the properties of different FeOH species under various conditions. researchgate.net

Interpret Experimental Findings: Provide theoretical explanations for experimental observations, such as the role of texture in corrosion processes. researchgate.net

Screen New Materials: Utilize machine learning and artificial intelligence algorithms to screen for novel iron-based materials with desired functionalities. researchgate.net

Exploration of Novel Synthetic Routes for Specific FeOH Species

The synthesis of specific this compound species with controlled size, morphology, and crystallinity remains a significant area of research. ethz.ch While traditional methods like co-precipitation and sol-gel synthesis are widely used, they often offer limited control over the final product. ethz.chacademicjournals.org Future efforts will be directed towards developing novel and more precise synthetic routes. acs.org

Emerging strategies include:

Precursor-Based Approaches: Utilizing solid but poorly ordered mineral phases as precursors allows for the accumulation of mineral material at a desired location and time without requiring high supersaturation levels. researchgate.net

Hydrothermal and Microwave-Assisted Synthesis: These methods offer potential for better control over the crystallographic phase of the resulting solid, although challenges with yield and phase purity can persist. ethz.ch

Confined-Space Synthesis: This approach offers precise control over chemical processes, potentially leading to enhanced properties and purity of the synthesized iron oxide nanoparticles. researchgate.net

Bio-inspired Synthesis: Mimicking biomineralization processes observed in living organisms could lead to new, environmentally friendly methods for creating complex iron oxide structures. researchgate.net

A notable example is the phosphation of β-FeOOH nanorods to controllably synthesize different phases of iron phosphate (B84403) dihydrates. ethz.ch Such innovative routes that allow for the targeted synthesis of specific FeOH polymorphs are highly desirable for various applications.

Comparison of Synthetic Methods:

| Method | Advantages | Disadvantages |

| Co-precipitation | Simple, scalable | Poor control over size and morphology academicjournals.org |

| Sol-Gel | Good control over size and morphology | Can be complex and time-consuming academicjournals.org |

| Hydrothermal | Can produce crystalline materials | Can result in mixed phases ethz.ch |

| Precursor-Based | Controlled accumulation of material | Requires suitable precursor phases researchgate.net |

Understanding FeOH Role in Complex Biological and Biochemical Systems

Iron is an essential element for almost all life forms, playing a critical role in numerous biological processes. gmu.edunih.gov While the functions of more complex iron-containing proteins are well-studied, the specific roles of simpler species like this compound are less understood. Future research will aim to elucidate the multifaceted involvement of FeOH in biological and biochemical systems.

Key areas of investigation include:

Bioavailability and Uptake: Despite the low solubility of ferric hydroxide, organisms have evolved mechanisms to acquire iron. gmu.edulibretexts.org Understanding how FeOH species are solubilized and transported across cell membranes is a crucial research direction.

Enzymatic Intermediates: Iron can exist in various oxidation states within enzyme active sites, facilitating critical biochemical transformations. nih.gov It is plausible that FeOH or related species act as transient intermediates in enzymatic reactions, such as C-H bond hydroxylation. nih.gov The synthesis of stable Fe(OH) complexes that mimic enzymatic intermediates will be key to studying these processes directly. nih.gov

Biomineralization: Living organisms can form inorganic body parts through biomineralization, often using poorly ordered mineral precursors. researchgate.net Investigating the role of FeOH as a potential precursor in the formation of minerals like magnetite in organisms is an active area of research. researchgate.net

Metal Homeostasis: Siderophores, small molecules produced by bacteria to acquire iron, can also interact with other metals. nih.gov The interplay between FeOH, siderophores, and other metal ions in maintaining cellular metal balance is a complex area requiring further study.

Unraveling Reaction Mechanisms in Extreme or Non-Ambient Conditions

Investigating the behavior of this compound under extreme or non-ambient conditions is critical for understanding its role in geochemical processes and industrial applications. rsc.orgolisystems.com High temperatures, high pressures, and varying pH levels can significantly alter the stability, solubility, and reactivity of FeOH. rsc.orgolisystems.com

Future research in this area will likely focus on:

Hydrothermal Oxidation/Reduction: Studying the transformation of iron oxides under hydrothermal conditions is relevant to understanding corrosion in power plants and geochemical formations. rsc.org For instance, the oxidation of magnetite to hematite (B75146) under hydrothermal conditions can proceed through different mechanisms depending on the temperature, with species like Fe(OH)₃(aq) playing a role. rsc.org

High-Temperature, High-Pressure (HTHP) Environments: In deepwater oil and gas production, understanding the solubility and stability of iron oxides is crucial for predicting and preventing flow-accelerated corrosion (FAC). olisystems.com Advanced modeling techniques are needed to predict the behavior of species like FeOH⁺ under these challenging conditions. olisystems.com

Acidic Environments: In acidic solutions, the reaction of iron atoms with water can be influenced by the presence of protons, leading to the formation of species like HFeOH and ultimately Fe²⁺ ions. psu.eduresearchgate.net Elucidating these reaction pathways is important for understanding rusting and other corrosion processes. psu.edu

Non-Aqueous Environments: The synthesis and behavior of iron hydroxide species in organic media are less explored but hold potential for creating novel materials. researchgate.net

Q & A

Basic: What experimental protocols are recommended for synthesizing high-purity iron monohydroxide (FeOOH) in aqueous systems?

Answer:

Synthesis of FeOOH typically involves controlled hydrolysis of Fe³⁺ salts (e.g., FeCl₃ or Fe(NO₃)₃) under alkaline conditions. Key steps include:

- pH control : Maintain pH 7–9 using NaOH or NH₃ to precipitate Fe³⁺ as amorphous FeOOH. Adjust stirring rates to prevent aggregation .

- Aging time : Allow 24–48 hours for Ostwald ripening to enhance crystallinity (e.g., α-FeOOH vs. β-FeOOH phases) .

- Purification : Centrifuge and wash with deionized water to remove residual ions; dry under vacuum to avoid phase transformation.

Characterize purity via XRD (to confirm phase) and ICP-MS (to quantify trace impurities) .

Advanced: How can researchers resolve contradictions in reported stability constants (log K) of FeOOH-hydroxide complexes across studies?

Answer:

Discrepancies often arise from ionic strength (I) variations and competing ligands (e.g., nitrate, chloride). To address this:

- Standardize conditions : Use Specific Ion Interaction Theory (SIT) to correct log K values for ionic strength effects (e.g., Δε corrections for FeOOH–OH⁻ complexes) .

- Speciation modeling : Employ software like PHREEQC or Geochemist’s Workbench to simulate Fe³⁺ hydrolysis pathways under varying I and ligand concentrations .

- Validate experimentally : Perform potentiometric titrations with a NaNO₃/NaClO₄ ionic medium to isolate ligand-specific effects .

Basic: What spectroscopic techniques are optimal for distinguishing FeOOH polymorphs (e.g., α-, β-, γ-FeOOH)?

Answer:

- XRD : Primary method for phase identification. α-FeOOH (goethite) shows peaks at 4.18 Å (110), 2.69 Å (130); β-FeOOH (akaganéite) at 3.34 Å (310) .

- FTIR : Differentiate phases via O–H stretching bands: α-FeOOH (3140 cm⁻¹) vs. γ-FeOOH (lepidocrocite; 3165 cm⁻¹) .

- Mössbauer spectroscopy : Resolve magnetic ordering; α-FeOOH exhibits sextet splitting at 298 K, while γ-FeOOH shows doublets .

Advanced: What challenges arise when modeling FeOOH’s electronic structure using density functional theory (DFT)?

Answer:

- Basis set limitations : Standard Gaussian basis sets (e.g., 6-31G*) may inadequately describe Fe’s 3d orbitals. Use correlation-consistent basis sets (e.g., cc-pVTZ) with Hubbard U corrections to account for strong electron correlation .

- Solvent effects : Include implicit solvent models (e.g., COSMO) to simulate aqueous-phase Fe³⁺ hydrolysis pathways .

- Validation : Compare computed band gaps (e.g., α-FeOOH: ~2.1 eV) with experimental UV-Vis spectra to assess accuracy .

Basic: How do researchers ensure reproducibility in FeOOH synthesis across laboratories?

Answer:

- Protocol harmonization : Document exact pH, temperature, ionic strength, and aging times. Use IUPAC-recommended buffer solutions (e.g., TRIS) for pH control .

- Interlab comparisons : Share samples for cross-validation via round-robin XRD and BET surface area analysis .

Advanced: What mechanistic insights explain FeOOH’s role as a catalyst in Fenton-like reactions?

Answer:

- Surface sites : Fe³⁺-OH₂ groups on FeOOH react with H₂O₂ to generate •OH radicals. Use in-situ ATR-FTIR to track ligand exchange kinetics .

- Redox cycling : Combine XANES and electrochemical impedance spectroscopy (EIS) to monitor Fe³⁺ ↔ Fe²⁺ transitions during reaction cycles .

- pH dependence : At pH < 3, Fe³⁺ leaching dominates; above pH 5, surface-bound •OH formation is rate-limiting .

Basic: What methods quantify FeOOH’s surface area and porosity for adsorption studies?

Answer:

- BET analysis : Use N₂ adsorption at 77 K to measure surface area (typical range: 50–200 m²/g for amorphous FeOOH) .

- Pore size distribution : Apply BJH modeling to desorption isotherms; micropores (<2 nm) indicate high reactivity for contaminant binding .

Advanced: How can isotopic labeling (e.g., ⁵⁷Fe) clarify FeOOH’s dissolution-reprecipitation dynamics?

Answer:

- Tracer experiments : Introduce ⁵⁷Fe-spiked solutions during dissolution; track isotopic redistribution via ToF-SIMS or synchrotron-based Mössbauer .

- Kinetic modeling : Fit data to a shrinking-core model to distinguish surface-controlled vs. diffusion-limited dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.